molecular formula C12H13BrO3 B1432398 Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate CAS No. 1432059-59-0

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Cat. No. B1432398
CAS RN: 1432059-59-0
M. Wt: 285.13 g/mol
InChI Key: AVVAISZYOOBGQS-UHFFFAOYSA-N
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Description

“Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate” is a complex organic compound. It is related to “Methyl 4-bromophenylacetate”, which is made from 4-bromophenylacetic acid by Fischer esterification . The compound is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

The synthesis of related compounds involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by various physicochemical properties and spectroanalytical data such as HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of esters and hydrazone derivatives . Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol . A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a molecular weight of 229.075 and a linear formula of C9H9BrO2 .

Scientific Research Applications

Synthesis and Characterization

Researchers have been keen on synthesizing and characterizing polymers and compounds related to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. One study focused on the synthesis, characterization, and thermal degradation of poly[2‐(3‐p‐bromophenyl‐3‐methylcyclobutyl)‐2‐hydroxyethylmethacrylate], revealing insights into its thermal stability and degradation products (Demirelli & Coskun, 1999). This work contributes to understanding the material's properties for potential applications in various industries.

Biomedical Applications

Although not directly involving Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, research on similar compounds demonstrates a broader interest in developing bioactive molecules. For instance, compounds derived from bromophenol have been explored for their radical scavenging activity, suggesting the potential of bromophenyl derivatives in antioxidant applications (Li et al., 2012). This indicates the relevance of structurally similar compounds in pharmaceutical and food industries as natural antioxidants.

Material Science and Chemical Synthesis

Research in material science and chemical synthesis explores the functionalization and application of cyclobutane-containing compounds. Studies have detailed the structural elucidation of novel compounds through methods like X-ray crystallography, offering insights into their potential utility in synthesizing more complex molecules for various applications, including as ligands in metal coordination chemistry (Kirillov et al., 2015).

Potential Therapeutic Applications

While the focus is on excluding drug use and dosage information, it's noteworthy that the structural motifs similar to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate find relevance in therapeutic research. For example, compounds with bromophenyl groups have been investigated for their neuroprotective properties, indicating the potential of such structures in developing treatments for neurodegenerative diseases (Muralikrishnan & Mohanakumar, 1998).

Safety and Hazards

Safety data sheets suggest that related compounds should be handled with care. They recommend avoiding all personal contact, including inhalation, and suggest using protective clothing when risk of exposure occurs .

properties

IUPAC Name

methyl 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVAISZYOOBGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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